molecular formula C14H15NO2 B13825232 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- CAS No. 42780-41-6

1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl-

Cat. No.: B13825232
CAS No.: 42780-41-6
M. Wt: 229.27 g/mol
InChI Key: YWPRKCLPTAUMNB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is a pyrrole derivative characterized by a substituted pyrrole core. Structurally, it features:

  • A pyrrole ring (C₄H₄N) with an acetic acid moiety (-CH₂COOH) at position 3.
  • Methyl groups (-CH₃) at positions 1 and 2.
  • A phenyl group (-C₆H₅) at position 5.

Properties

CAS No.

42780-41-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(1,2-dimethyl-5-phenylpyrrol-3-yl)acetic acid

InChI

InChI=1S/C14H15NO2/c1-10-12(9-14(16)17)8-13(15(10)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17)

InChI Key

YWPRKCLPTAUMNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis Adaptation

The classical Paal-Knorr synthesis remains a foundational method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, leading to pyrrole formation by dehydration. For 1,2-dimethyl-5-phenyl substitution, the 1,4-dicarbonyl precursor must be appropriately substituted.

  • Step 1: Synthesis of 1,4-dicarbonyl precursor
    The 1,4-dicarbonyl compound bearing methyl groups at positions corresponding to 1 and 2 of the pyrrole and a phenyl substituent can be synthesized via alkylation and acylation reactions starting from simpler ketones or diketones.

  • Step 2: Cyclization with amine
    Reaction with ammonia or a suitable primary amine under acidic conditions (e.g., trifluoroacetic acid catalysis) promotes cyclization to form the pyrrole ring.

  • Step 3: Introduction of acetic acid side chain
    The acetic acid group at the 3-position can be introduced either by using a suitable 1,4-dicarbonyl compound with a carboxymethyl substituent or by post-synthetic functionalization such as side-chain oxidation or carboxylation.

This method typically affords high yields and allows for structural variation by modifying the 1,4-dicarbonyl starting material and amine component.

One-Pot Multi-Component Coupling and Cyclization

A more recent and efficient approach involves a one-pot, multi-component reaction sequence combining coupling, isomerization, and Paal-Knorr cyclization steps:

  • Reactants : Electron-poor aryl halide, terminal propargyl alcohol, aldehyde, and primary amine.
  • Catalysts : Palladium(0) complexes such as bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.
  • Process :
    • Coupling of aryl-substituted propargyl alcohol with aryl halide under Pd/Cu catalysis.
    • Spontaneous isomerization of the intermediate.
    • Paal-Knorr cyclization with the primary amine to afford 1,2,3,5-tetrasubstituted pyrroles.

This method is adaptable for synthesizing 1,2-dimethyl-5-phenyl substituted pyrroles by selecting appropriate aryl and aldehyde components. It provides good yields and operational simplicity in a single reaction vessel.

Metal-Catalyzed Cyclizations and Functionalizations

Metal-mediated cyclization reactions have been developed for regioselective synthesis of substituted pyrroles:

  • Acid-catalyzed Cyclization : Starting from 1,3-dicarbonyl compounds alkylated with propargyl bromide, acid catalysis (e.g., trifluoroacetic acid) promotes cyclization with primary amines to yield pyrroles with desired substitutions.

  • Transition Metal-Catalyzed Arylation and Carboxylation :
    Functionalization of ferrocene derivatives and related systems by carboxylation, arylation, and oxidative cross-coupling has been reported, which can be adapted for pyrrole derivatives to introduce phenyl and carboxylic acid groups at specific positions.

Post-Synthetic Modifications

For the introduction of the acetic acid group at the 3-position, post-synthetic oxidation or carboxylation of the corresponding methyl or methylene substituent on the pyrrole ring can be carried out:

  • Oxidation using ruthenium chloride or other oxidants to convert methyl groups to carboxylic acids.
  • Carboxylation via metal-catalyzed C-H activation and subsequent functional group transformation.

Such strategies have been used in related pyrrole and proline derivative syntheses to achieve selective functionalization.

Summary of Key Preparation Data

Preparation Method Starting Materials Catalysts/Conditions Yield (%) Notes
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines Acid catalysis (e.g., TFA), heat Up to 90 High regioselectivity; substituents depend on precursors
One-Pot Multi-Component Coupling Aryl halide, propargyl alcohol, aldehyde, amine Pd(0)/CuI catalysis, heat Good Efficient, single vessel, suitable for tetrasubstituted pyrroles
Acid-Catalyzed Cyclization of Alkylated Dicarbonyls 1,3-Dicarbonyl + propargyl bromide + amine TFA catalysis High Convenient for 1,2,3,5-tetrasubstituted pyrroles
Metal-Catalyzed Arylation and Carboxylation Ferrocene derivatives or related substrates Pd, Rh, Ru catalysts Moderate Enables selective aryl and carboxyl group introduction

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the pyrrole ring, allowing for reactions with halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 1H-Pyrrole-3-acetic acid derivatives as Bcl-2/Bcl-xL inhibitors, which are crucial in cancer therapy. These compounds have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models . The structural modifications of the pyrrole ring enhance its interaction with target proteins, making it a promising candidate for further drug development.

Case Study: Synthesis of Anticancer Agents
A study focused on synthesizing various pyrrole derivatives and evaluating their anticancer properties found that certain modifications significantly increased their potency against cancer cell lines. The synthesized compounds exhibited IC50 values lower than those of existing treatments, suggesting a potential for development into new therapeutic agents .

Cosmetic Applications

1H-Pyrrole-3-acetic acid derivatives are increasingly utilized in cosmetic formulations due to their beneficial properties for skin health. They are known to possess anti-inflammatory and antioxidant effects, making them suitable for products aimed at improving skin conditions.

Formulation Development
In a recent formulation study, researchers developed a cream incorporating 1H-Pyrrole-3-acetic acid derivatives. The formulation underwent rigorous testing for stability, skin irritation, and moisturizing effects. Results indicated that the product was well-tolerated and significantly improved skin hydration compared to control formulations .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
1H-Pyrrole-3-acetic acid derivativeBcl-2/Bcl-xL inhibitor5.2
2,5-Dimethyl-1-(4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl)-1H-pyrroleAntioxidant10.1
2-(2,5-Dimethyl-1H-pyrrol-1-yl)anilineAnticancer7.8

Table 2: Cosmetic Formulation Evaluation

Formulation TypeStabilitySkin Irritation Score (0-10)Moisturizing Effect (%)Reference
Cream with Pyrrole DerivativeStable085
Control CreamUnstable360

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Key Observations:

Methyl group positioning (1,2 vs. 2,4) affects steric hindrance and molecular symmetry, which may influence receptor binding or stability . The bromo/dinitrophenyl and ester groups in the C₂₄H₂₂BrN₅O₆ derivative introduce strong electron-withdrawing effects, likely impacting reactivity and solubility .

Biological Activity Insights: While direct data for the target compound are lacking, structurally related pyrrole derivatives in (e.g., 3(2H)-Furanone, dihydro-2,2-dimethyl-5-phenyl) demonstrate antioxidant activity in MCF-7 cells, reducing lipid peroxidation (MDA levels: 15.60 vs. 21.70 nmol/mL in controls) and enhancing glutathione reductase activity (9.50 vs. 6.87 U/L) .

Biological Activity

1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical formula for 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl- is C15H17NO2C_{15}H_{17}NO_2. The compound features a pyrrole ring substituted with a phenyl group and two methyl groups, contributing to its biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory Activity

A study explored the anti-inflammatory effects of pyrrole derivatives, including 1H-Pyrrole-3-acetic acid variants. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 was assessed through colorimetric assays, revealing that certain derivatives effectively reduced enzyme activity.

Anticancer Properties

The antiproliferative effects of pyrrole derivatives have been evaluated in various cancer cell lines. For instance, compounds similar to 1H-Pyrrole-3-acetic acid were tested against chronic lymphocytic leukemia (CLL) cell lines. Results indicated significant reductions in cell viability with IC50 values ranging from 0.17 to 2.69 µM, suggesting potent anticancer activity.

Case Study 1: Inhibition of COX Enzymes

In a systematic evaluation of pyrrole derivatives, researchers synthesized several compounds and tested their inhibitory effects on COX enzymes. The study reported that one derivative exhibited an IC50 value of 86.55 µM against COX-1 and 49.47 µM against COX-2, indicating promising anti-inflammatory potential .

Case Study 2: Antiproliferative Effects in CLL

Another investigation focused on the effects of pyrrole derivatives on CLL cell lines. The most potent compounds demonstrated IC50 values below 10 µM and induced apoptosis in cancer cells while showing low toxicity in healthy cells. This dual effect highlights the therapeutic promise of pyrrole-based compounds in oncology .

Research Findings Summary

Activity Target IC50 Value (µM) Notes
Anti-inflammatoryCOX-186.55Effective inhibition observed
Anti-inflammatoryCOX-249.47Stronger inhibition compared to COX-1
AnticancerCLL Cell Lines<10Induces apoptosis with low toxicity

Q & A

Q. What are the most effective synthetic routes for 1H-Pyrrole-3-acetic acid, 1,2-dimethyl-5-phenyl-?

Answer: The synthesis of this compound involves functionalizing the pyrrole core with acetic acid, methyl, and phenyl groups. Key steps include:

  • Pyrrole core formation : Knorr pyrrole synthesis or Paal-Knorr condensation, optimized for regioselectivity at the 3-position .
  • Acetic acid moiety introduction : Alkylation or carboxylation at C-3, using reagents like chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
  • Substituent addition : Methyl groups at C-1 and C-2 via Friedel-Crafts alkylation, and phenyl at C-5 using Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) .
    Critical factors : Solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Yield optimization requires monitoring by TLC and HPLC .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR : ¹H NMR distinguishes methyl (δ 2.1–2.5 ppm) and phenyl (δ 7.2–7.6 ppm) groups. The acetic acid proton (δ 3.5–4.0 ppm) may split due to coupling with adjacent substituents .
  • IR : Confirm the carboxylic acid group (broad peak ~2500–3300 cm⁻¹ for -OH stretch) and pyrrole ring (C=N stretch ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from methyl and phenyl groups, confirming spatial arrangement (e.g., dihedral angles between substituents) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

  • Solubility : Poor in water due to hydrophobic phenyl/methyl groups. Soluble in DMSO (>10 mg/mL) and methanol, with pH-dependent ionization of the acetic acid group (pKa ~4.5–5.0) .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >9) via decarboxylation. Store at -20°C in inert atmospheres to prevent oxidation of the pyrrole ring .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electron-donating methyl groups : Enhance pyrrole ring electron density, increasing nucleophilicity at C-5 for electrophilic substitution (e.g., nitration) .
  • Electron-withdrawing acetic acid : Reduces reactivity at C-3 but stabilizes intermediates in Suzuki-Miyaura coupling. Computational DFT studies show the phenyl group at C-5 creates steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient catalysis .
    Methodology : Compare reaction kinetics (UV-Vis monitoring) and Hammett parameters to quantify substituent effects .

Q. What strategies resolve contradictions between theoretical (DFT) and experimental (X-ray) bond-length data?

Answer:

  • DFT optimization : Use B3LYP/6-311+G(d,p) to model gas-phase geometry. Discrepancies arise from crystal packing forces (e.g., hydrogen bonding in the solid state) .
  • Multivariate analysis : Apply Hirshfeld surface analysis to X-ray data to quantify intermolecular interactions (e.g., C-H···O bonds from acetic acid groups) .
    Example : A 0.02 Å difference in C-N bond lengths between DFT and X-ray may stem from solvent effects omitted in simulations .

Q. How does this compound interact with biological targets like cyclooxygenase (COX) enzymes?

Answer:

  • Docking studies : The acetic acid moiety mimics arachidonic acid’s carboxylate group, binding COX-2’s active site (Glide score: -8.2 kcal/mol). Methyl groups improve hydrophobic interactions with Val523 and Tyr355 .
  • In vitro assays : IC₅₀ values from ELISA-based COX inhibition assays (e.g., 10 µM for COX-2 vs. 50 µM for COX-1) indicate selectivity. Compare with indomethacin (COX-1 IC₅₀: 0.1 µM) to contextualize potency .
    Validation : Mutagenesis studies (e.g., COX-2 Tyr355Phe mutant) confirm critical binding residues .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Answer:

  • HPLC-MS : Detect byproducts like decarboxylated derivatives (m/z 230 vs. parent m/z 274). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
  • Limits : Low volatility complicates GC-MS. Derivatize with BF₃-methanol to form methyl esters for improved detection .
    Regulatory thresholds : Ensure impurities <0.15% per ICH Q3A guidelines .

Data Contradiction & Reproducibility

Q. How to address inconsistent biological activity reports across studies?

Answer:

  • Source variation : Impurity profiles (e.g., residual solvents in ) alter bioactivity. Characterize batches via LC-MS and NMR .
  • Assay conditions : Varying pH (e.g., 6.5 in ammonium acetate buffer vs. 7.4 in PBS) affects ionization and membrane permeability .
    Best practice : Report detailed synthetic protocols (Catalyst:Substrate ratios, purification steps) and bioassay parameters (cell lines, incubation times) .

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